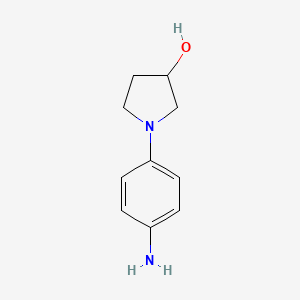
1-(4-Aminophenyl)-3-pyrrolidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminophenyl)-3-pyrrolidinol is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, a key precursor in the medicinal and pharmaceutical industries, benefits from broad synthetic applications and bioavailability. The 5H-pyrano[2,3-d]pyrimidine scaffolds, in particular, exhibit a wide range of applicability and have been the focus of intensive investigation. This review discusses the synthetic pathways employed for the development of substituted 4-aryl-octahydropyrano/hexahydrofuro[2,3-d]pyrimidin-2-one (thiones) and 5-aryl-substituted pyrano[2,3-d]pyrimidindione (2-thiones) derivatives. It emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds (Parmar, Vala, & Patel, 2023).
Role in Drug Discovery
The five-membered pyrrolidine ring, including its derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, is widely utilized in medicinal chemistry. These compounds play a crucial role in the treatment of human diseases. The review highlights the bioactive molecules with target selectivity characterized by the pyrrolidine ring. It compares the physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane and investigates the influence of steric factors on biological activity. Additionally, the structure–activity relationship (SAR) of these compounds is discussed, emphasizing the importance of stereochemistry and spatial orientation of substituents in drug candidates (Li Petri et al., 2021).
Synthesis and Transformation of 4-Phosphorylated Derivatives of 1,3-Azoles
The synthesis of 4-phosphorylated 1,3-azoles and their chemical and biological properties are extensively reviewed. The chemical properties of phosphorylated azoles involve modification reactions of the phosphorus residue, other substituents, and the azole ring. These compounds are part of a wide range of natural molecules and synthetic drugs, characterized by diverse biological activities including insectoacaricidal, anti-blastic, and antihypertensive effects (Abdurakhmanova et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-aminophenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXNLJITQBHSMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610646 |
Source


|
| Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503457-32-7 |
Source


|
| Record name | 1-(4-Aminophenyl)pyrrolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80610646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
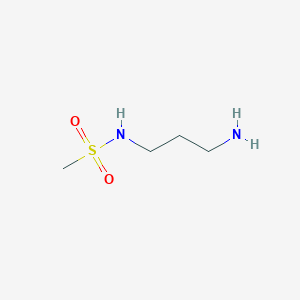
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)
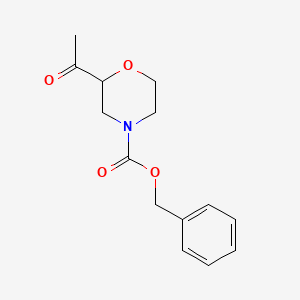
![Benzo[d]oxazole-4-carboxylic acid](/img/structure/B1287118.png)
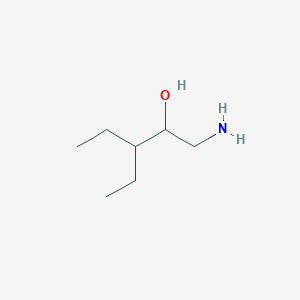

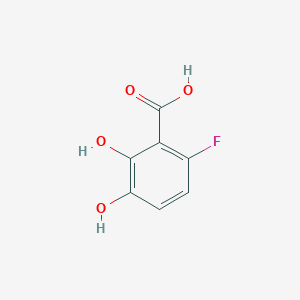
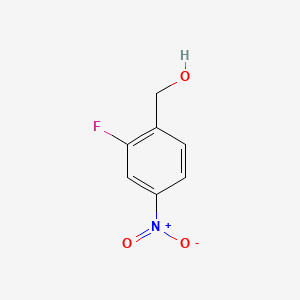
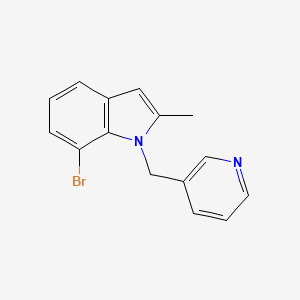



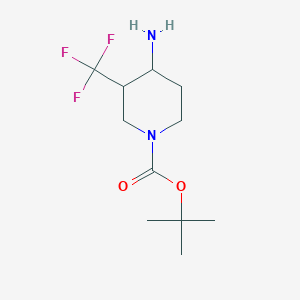
![6-tert-Butyl 3-ethyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1287152.png)
